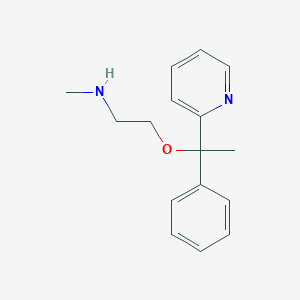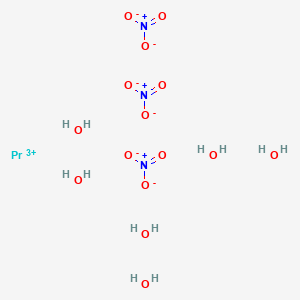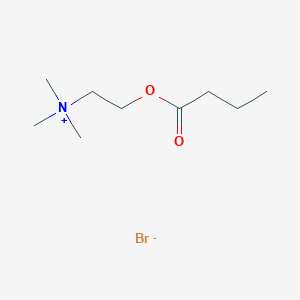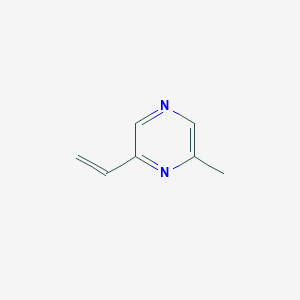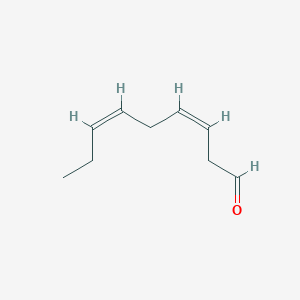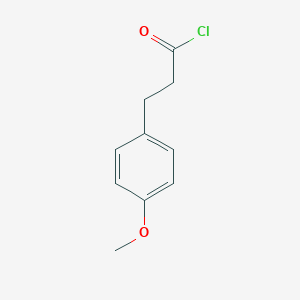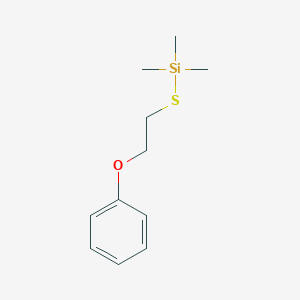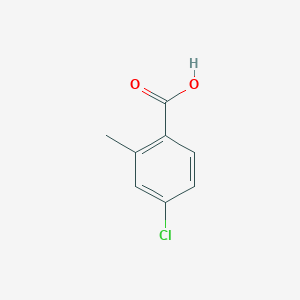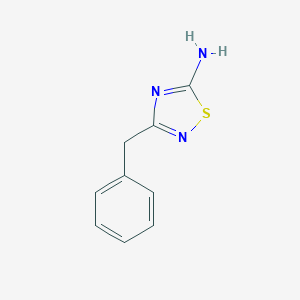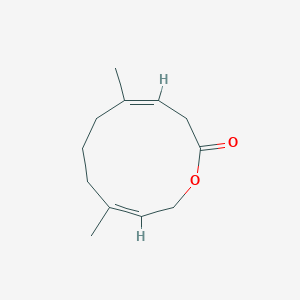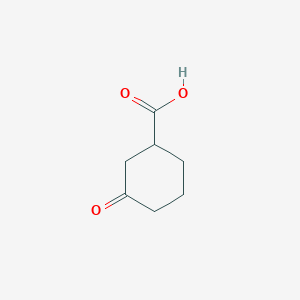![molecular formula C15H21NO2 B106751 8-(2-Phenylethyl)-1,4-dioxa-8-azaspiro[4.5]decane CAS No. 16771-89-4](/img/structure/B106751.png)
8-(2-Phenylethyl)-1,4-dioxa-8-azaspiro[4.5]decane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-(2-Phenylethyl)-1,4-dioxa-8-azaspiro[4.5]decane, also known as SR-8, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a spirocyclic compound that belongs to the class of azaspiro compounds. The unique structure of SR-8 makes it an interesting compound to study for its biological and physiological effects.
Mécanisme D'action
The mechanism of action of 8-(2-Phenylethyl)-1,4-dioxa-8-azaspiro[4.5]decane involves its interaction with sigma-1 receptors. It has been shown to modulate the activity of these receptors, leading to various physiological effects. 8-(2-Phenylethyl)-1,4-dioxa-8-azaspiro[4.5]decane has been shown to have analgesic, anxiolytic, and antidepressant-like effects in animal models, which are mediated through its interaction with sigma-1 receptors.
Effets Biochimiques Et Physiologiques
8-(2-Phenylethyl)-1,4-dioxa-8-azaspiro[4.5]decane has been shown to have various biochemical and physiological effects. It has been shown to modulate the release of neurotransmitters such as dopamine, serotonin, and noradrenaline, which are involved in various physiological processes such as mood regulation, pain perception, and memory. 8-(2-Phenylethyl)-1,4-dioxa-8-azaspiro[4.5]decane has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 8-(2-Phenylethyl)-1,4-dioxa-8-azaspiro[4.5]decane for lab experiments is its high affinity for sigma-1 receptors, which makes it a potential candidate for the development of drugs that target these receptors. Additionally, the synthesis of 8-(2-Phenylethyl)-1,4-dioxa-8-azaspiro[4.5]decane is reproducible and can be performed on a large scale, making it a reliable compound for research. However, one of the limitations of 8-(2-Phenylethyl)-1,4-dioxa-8-azaspiro[4.5]decane is that its mechanism of action is not fully understood, which may limit its potential applications.
Orientations Futures
There are several future directions for research on 8-(2-Phenylethyl)-1,4-dioxa-8-azaspiro[4.5]decane. One potential direction is to further investigate its interaction with sigma-1 receptors and its potential applications in drug discovery. Another direction is to study its potential neuroprotective effects and its applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, the development of new synthetic methods for 8-(2-Phenylethyl)-1,4-dioxa-8-azaspiro[4.5]decane may lead to the discovery of new analogs with improved properties.
In conclusion, 8-(2-Phenylethyl)-1,4-dioxa-8-azaspiro[4.5]decane is a unique spirocyclic compound that has gained significant attention in scientific research for its potential applications in various fields. Its high affinity for sigma-1 receptors and its potential neuroprotective effects make it a promising compound for drug discovery and the treatment of neurodegenerative diseases. Further research on 8-(2-Phenylethyl)-1,4-dioxa-8-azaspiro[4.5]decane may lead to the discovery of new analogs with improved properties and potential applications in various fields.
Méthodes De Synthèse
The synthesis of 8-(2-Phenylethyl)-1,4-dioxa-8-azaspiro[4.5]decane involves the reaction of 2-phenylethylamine with glyoxal in the presence of a catalytic amount of acetic acid. The resulting product is then treated with sodium borohydride to obtain 8-(2-Phenylethyl)-1,4-dioxa-8-azaspiro[4.5]decane in high yield. This method has been optimized and is reproducible, making it a reliable method for the synthesis of 8-(2-Phenylethyl)-1,4-dioxa-8-azaspiro[4.5]decane.
Applications De Recherche Scientifique
8-(2-Phenylethyl)-1,4-dioxa-8-azaspiro[4.5]decane has been extensively studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and drug discovery. It has been shown to have a high affinity for sigma-1 receptors, which are involved in various physiological processes such as pain perception, memory, and mood regulation. This makes 8-(2-Phenylethyl)-1,4-dioxa-8-azaspiro[4.5]decane a potential candidate for the development of drugs that target sigma-1 receptors.
Propriétés
Numéro CAS |
16771-89-4 |
|---|---|
Nom du produit |
8-(2-Phenylethyl)-1,4-dioxa-8-azaspiro[4.5]decane |
Formule moléculaire |
C15H21NO2 |
Poids moléculaire |
247.33 g/mol |
Nom IUPAC |
8-(2-phenylethyl)-1,4-dioxa-8-azaspiro[4.5]decane |
InChI |
InChI=1S/C15H21NO2/c1-2-4-14(5-3-1)6-9-16-10-7-15(8-11-16)17-12-13-18-15/h1-5H,6-13H2 |
Clé InChI |
MSJXHJSJKPGTSI-UHFFFAOYSA-N |
SMILES |
C1CN(CCC12OCCO2)CCC3=CC=CC=C3 |
SMILES canonique |
C1CN(CCC12OCCO2)CCC3=CC=CC=C3 |
Solubilité |
29.2 [ug/mL] |
Synonymes |
8-PHENETHYL-1,4-DIOXA-8-AZA-SPIRO[4.5]DECANE |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




